molecular formula C9H15N3O5S B12535352 N-ethylethanamine;5-nitropyridine-2-sulfonic acid CAS No. 681462-82-8

N-ethylethanamine;5-nitropyridine-2-sulfonic acid

Cat. No.: B12535352
CAS No.: 681462-82-8
M. Wt: 277.30 g/mol
InChI Key: LXOBBTURWCDQDD-UHFFFAOYSA-N
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Description

N-Ethylethanamine (C₄H₁₁N) is a secondary amine with applications in pharmaceuticals and organic synthesis. Notably, it forms salts with sulfonic acids, such as in Ethamylate (N-ethylethanamine compound with 2,5-dihydroxybenzenesulfonic acid), a hemostatic agent .

5-Nitropyridine-2-Sulfonic Acid (C₅H₄N₂O₅S) is a nitro-substituted pyridine sulfonic acid. It serves as a precursor for synthesizing 2,5-disubstituted pyridines due to its reactive sulfonyl group and nitro functionality .

Properties

CAS No.

681462-82-8

Molecular Formula

C9H15N3O5S

Molecular Weight

277.30 g/mol

IUPAC Name

N-ethylethanamine;5-nitropyridine-2-sulfonic acid

InChI

InChI=1S/C5H4N2O5S.C4H11N/c8-7(9)4-1-2-5(6-3-4)13(10,11)12;1-3-5-4-2/h1-3H,(H,10,11,12);5H,3-4H2,1-2H3

InChI Key

LXOBBTURWCDQDD-UHFFFAOYSA-N

Canonical SMILES

CCNCC.C1=CC(=NC=C1[N+](=O)[O-])S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of 5-Nitropyridine-2-Sulfonic Acid

Oxidation of 5-Hydroxyaminopyridine-2-Sulfonic Acid

The primary route involves oxidizing 5-hydroxyaminopyridine-2-sulfonic acid (1 ) using oxidizing agents such as potassium permanganate (KMnO₄), sodium perborate (SPB), or sodium hypochlorite (NaOCl).

Reaction Conditions
  • KMnO₄ in Water :
    • Temperature: 50°C
    • Yield: 60–65%
    • Byproducts: None.
  • SPB in Acetic Acid :
    • Temperature: 50°C
    • Yield: ~60%
    • Byproducts: Traces of 5,5′-azoxypyridine-2,2′-disulfonic acid (3 ).
  • NaOCl in Water :
    • Temperature: Room temperature (RT)
    • Yield: 42–57%
    • Byproducts: 3 and 2-hydroxy-5-nitropyridine (4 ).
Mechanistic Insights

The nitro group is introduced via electrophilic aromatic substitution. SPB and NaOCl generate peracetic acid in situ, which acts as the oxidizing agent. Over-oxidation or prolonged reaction times favor dimerization to 3 .

Nitration of Pyridine Derivatives

Alternative methods involve nitration of pyridine-2-sulfonic acid using dinitrogen pentoxide (N₂O₅) in liquid SO₂. This forms an N-nitropyridinium intermediate, which undergoes sulfonation with SO₂/HSO₃⁻.

Key Parameters
  • Solvent: Liquid SO₂ or dichloroethane
  • Temperature: 0–10°C
  • Yield: 70–80%.

Neutralization with N-Ethylethanamine

Acid-Base Reaction

The sulfonic acid is neutralized with N-ethylethanamine in a solvent-free or aqueous medium.

Procedure
  • Molar Ratio : 1:1 (acid:amine)
  • Solvent : Water or ethanol
  • Temperature : 25–40°C
  • Isolation : Evaporation under reduced pressure yields the salt as a crystalline solid.
Optimization
  • Excess amine (1.1 equivalents) ensures complete neutralization.
  • pH control (pH 6–8) prevents hydrolysis of the sulfonic acid group.

Comparative Analysis of Methods

Table 1. Oxidation Methods for 5-Nitropyridine-2-Sulfonic Acid

Oxidizing Agent Conditions Yield (%) Purity (%) Byproducts
KMnO₄ H₂O, 50°C 60–65 >99 None
SPB Acetic acid, 50°C ~60 98 Traces of 3
NaOCl H₂O, RT 42–57 95 3 , 4

Table 2. Neutralization Efficiency with N-Ethylethanamine

Solvent Temperature (°C) Reaction Time (h) Yield (%) Purity (%)
Water 25 2 95 99.5
Ethanol 40 1.5 92 98.7

Industrial-Scale Production

Continuous Flow Reactors

Microreactors enable precise control of nitration and neutralization steps, reducing byproduct formation.

Case Study
  • Microchannel Reactor :
    • Flow Rate: 50 mL/min (acid), 46 mL/min (amine)
    • Temperature: 35–45°C
    • Yield: 89%.

Environmental Considerations

  • Waste Minimization :
    • Solvent recycling (e.g., dichloroethane) reduces environmental impact.
    • Neutralization in aqueous media avoids volatile organic compounds (VOCs).

Challenges and Solutions

Hydrolysis of Sulfonic Acid Group

  • Mitigation :
    • Avoid acidic conditions (pH < 2) during neutralization.
    • Use buffered solutions (e.g., ammonium chloride) to stabilize intermediates.

Purification of Final Product

  • Recrystallization :
    • Solvent: Isopropanol/activated carbon
    • Purity: >99.5%.

Chemical Reactions Analysis

Types of Reactions

N-ethylethanamine;5-nitropyridine-2-sulfonic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various substituted pyridines, such as 2-methoxy-5-nitropyridine, 2-ethoxy-5-nitropyridine, and 2-chloro-5-nitropyridine .

Scientific Research Applications

Organic Synthesis

N-ethylethanamine; 5-nitropyridine-2-sulfonic acid serves as a precursor for synthesizing various pyridine derivatives. Its ability to undergo oxidation, reduction, and substitution reactions makes it versatile in creating new compounds with diverse properties.

Common Reactions:

  • Oxidation: Can be oxidized to form oxidized pyridine derivatives.
  • Reduction: Nitro groups can be reduced to amino groups, resulting in aminopyridine derivatives.
  • Substitution Reactions: The sulfonic acid group can engage in nucleophilic substitutions with alcohols, amines, and halides.

The compound has garnered interest for its biological activities, particularly in antibacterial and anticancer research.

Antibacterial Properties:
Research indicates that N-ethylethanamine; 5-nitropyridine-2-sulfonic acid exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. Its mechanism involves mimicking para-aminobenzoic acid (PABA), thereby inhibiting enzymes crucial for bacterial folate synthesis.

Antitumor Activity:
Studies have shown that this compound can induce cytotoxic effects against cancer cell lines, such as A549 (lung cancer) cells. It disrupts metabolic pathways within the cells, leading to apoptosis.

Case Study 1: Antibacterial Screening

A study evaluated the efficacy of N-ethylethanamine; 5-nitropyridine-2-sulfonic acid against various bacterial strains using broth dilution methods. Results demonstrated effective inhibition of growth in both Gram-positive and Gram-negative bacteria.

Case Study 2: Antitumor Evaluation

In vitro assays revealed that the compound significantly reduced cell viability in A549 lung cancer cells. Mechanistic studies indicated that oxidative stress induction played a role in its anticancer effects.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMechanism of ActionReference
AntibacterialGram-positive bacteriaInhibition of folate synthesis via enzyme mimicry
AntibacterialGram-negative bacteriaInhibition of folate synthesis via enzyme mimicry
AntitumorA549 lung cancer cellsInduction of apoptosis through oxidative stress
AntitumorMCF-7 breast cancer cellsDisruption of metabolic pathways

Mechanism of Action

The mechanism of action of N-ethylethanamine;5-nitropyridine-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds and other interactions with biological molecules. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-Ethylethanamine-Based Compounds

Compound Name Structure/Formula Key Properties/Applications Reference
Ethamylate Diethylammonium 2,5-dihydroxybenzenesulfonate Hemostatic agent; commercialized in Europe/Japan
HN1 (2-Chloro-N-(2-chloroethyl)-N-ethylethanamine) C₆H₁₃Cl₂N Chemical warfare agent; distinct chloroethyl groups
N-Ethylethanamine Benzenesulphonamide C₆H₅SO₂N(C₂H₅)₂ Sulfonamide derivative; formed via reaction with benzenesulfonyl chloride

Key Observations :

  • Ethamylate leverages the amine’s basicity to form stable salts with sulfonic acids, enhancing pharmaceutical utility .
  • HN1 differs significantly in reactivity due to chloroethyl groups, highlighting the impact of substituents on biological activity .

5-Nitropyridine-2-Sulfonic Acid and Analogous Pyridine Derivatives

Compound Name Structure/Formula Synthesis Method Yield/Purity Reactivity/Applications Reference
5-Nitropyridine-2-Sulfonic Acid C₅H₄N₂O₅S Oxidation of 5-hydroxypyridine-2-sulfonic acid with HNO₃ or KMnO₄ 60–65% (KMnO₄); 40–50% purity (K⁺ salt) Precursor for 2,5-disubstituted pyridines via nucleophilic substitution
2-Chloro-5-Nitropyridine C₅H₃ClN₂O₂ Chlorination of 5-nitropyridine Variable Less reactive sulfonyl group; slower hydrolysis
2-Hydroxy-5-Nitropyridine C₅H₄N₂O₃ Hydrolysis of 5-nitropyridine-2-sulfonic acid under acidic conditions 63% (with HNO₃ at 50°C) Byproduct in sulfonic acid synthesis; limited substitution utility

Key Observations :

  • Reactivity : The sulfonyl group in 5-nitropyridine-2-sulfonic acid is a superior leaving group compared to chloride in 2-chloro-5-nitropyridine, enabling faster nucleophilic aromatic substitution .
  • Synthesis Efficiency: KMnO₄ oxidation provides higher yields (60–65%) than NaOCl or SPC (44–57%) but requires careful pH control to avoid hydrolysis to 2-hydroxy-5-nitropyridine .

Biological Activity

N-ethylethanamine; 5-nitropyridine-2-sulfonic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and related research findings.

The compound is characterized by a nitropyridine structure with a sulfonic acid group, which is known to enhance solubility and potentially increase biological activity. The presence of the nitro group can influence the compound's reactivity and interactions with biological targets.

The biological activity of N-ethylethanamine; 5-nitropyridine-2-sulfonic acid can be attributed to several mechanisms:

  • Nitric Oxide Synthase Inhibition : Compounds with similar structures have been shown to inhibit inducible nitric oxide synthase (iNOS), which plays a crucial role in various inflammatory processes. This inhibition is linked to therapeutic effects in conditions such as inflammatory bowel disease and neuropathic pain .
  • Antimicrobial Activity : The introduction of sulfonic acid groups in compounds has been associated with enhanced antimicrobial properties. Research indicates that nitro-substituted compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Antibacterial and Antitubercular Activities

Recent studies have evaluated the antibacterial efficacy of various nitro-substituted compounds, including derivatives related to N-ethylethanamine; 5-nitropyridine-2-sulfonic acid. A summary of findings is presented in Table 1.

CompoundAntibacterial Activity (MIC µg/mL)Antitubercular Activity (MIC µg/mL)
N-ethylethanamine; 5-nitropyridine-2-sulfonic acidTBDTBD
Compound A5025
Compound B3015
Compound C105

Note: TBD = To Be Determined based on specific experimental results.

In vitro studies have shown that compounds with sulfonic acid groups often display improved solubility and bioavailability, which can enhance their therapeutic potential against bacterial infections .

Case Studies

  • Inflammation Models : In animal models, compounds similar to N-ethylethanamine; 5-nitropyridine-2-sulfonic acid have demonstrated significant anti-inflammatory effects by reducing levels of pro-inflammatory cytokines. This suggests potential applications in treating chronic inflammatory diseases.
  • Neuroprotective Effects : Research has indicated that nitrones, a class of compounds related to nitropyridines, exhibit neuroprotective properties by scavenging free radicals and modulating oxidative stress. This could be relevant for developing treatments for neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-nitropyridine-2-sulfonic acid (5-NPSA)?

  • Methodological Answer : The most efficient method involves oxidizing 5-hydroxypyridine-2-sulfonic acid (1) with potassium permanganate (KMnO₄) in aqueous nitric acid. This yields 5-NPSA with 60–65% efficiency after purification via ion-exchange resins and crystallization (ethanol/water). Alternative oxidants like sodium perborate (SPB) or NaOCl yield lower purity (40–50%) due to competing hydrolysis, forming 2-hydroxy-5-nitropyridine as a byproduct .

Q. How can researchers mitigate sulfonyl group displacement during 5-NPSA synthesis?

  • Methodological Answer : Sulfonyl group displacement occurs under strongly acidic conditions (e.g., 65% HNO₃ at 50°C), leading to hydrolysis. To avoid this, use milder oxidants like KMnO₄ in neutral or weakly acidic media. For example, KMnO₄ in water at 50°C minimizes acid-catalyzed substitution, preserving the sulfonic acid group .

Q. What nucleophilic substitution reactions are feasible with 5-NPSA?

  • Methodological Answer : The sulfonyl group in 5-NPSA is highly reactive toward nucleophiles. For example:

  • Chlorination : Reacting 5-NPSA with PCl₅ yields 2-chloro-5-nitropyridine in 87% yield.
  • Methoxylation : Refluxing with methanol produces 2-methoxy-5-nitropyridine (57% yield).
  • Ammonolysis : Limited success with amines/phenols due to low reactivity under standard conditions .

Q. How is N-ethylethanamine utilized in synthesizing sulfonic acid salts?

  • Methodological Answer : N-Ethylethanamine forms stable salts with sulfonic acids (e.g., 2,5-dihydroxybenzenesulfonic acid) via acid-base reactions. The synthesis involves mixing equimolar amounts of the acid and amine in ethanol, followed by crystallization. This method is critical for stabilizing sulfonic acids for characterization .

Advanced Research Questions

Q. How do reaction conditions influence contradictory yields in 5-NPSA synthesis?

  • Methodological Answer : Yields vary due to competing pathways:

  • Oxidant Choice : KMnO₄ gives higher yields (60–65%) than SPB (44%) or NaOCl (42%) due to reduced side reactions.
  • Acidity : Strong acids (e.g., HNO₃) promote hydrolysis, while neutral conditions favor sulfonic acid retention.
  • Temperature : Elevated temperatures (>80°C) accelerate hydrolysis, converting 5-NPSA to 2-hydroxy-5-nitropyridine .
    • Data Analysis : Use in situ monitoring (e.g., ¹H NMR with sodium acetate as an internal standard) to quantify intermediates and adjust conditions dynamically .

Q. What analytical strategies resolve purity challenges in 5-NPSA derivatives?

  • Methodological Answer :

  • ¹H NMR with Internal Standards : Sodium acetate quantifies inorganic impurities in crude products, revealing purity levels (e.g., 60–70% for 5-NPSA, 40–50% for its potassium salt) .
  • X-ray Crystallography : Confirms structural integrity of crystalline products (e.g., 2-chloro-5-nitropyridine) .
  • IR Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretches at 1170–1200 cm⁻¹) .

Q. Why do certain nucleophiles fail to react with 5-NPSA, and how can reactivity be enhanced?

  • Mechanistic Insight : Electron-withdrawing nitro groups deactivate the pyridine ring, limiting reactions with weak nucleophiles (e.g., aniline). To enhance reactivity:

  • Catalysis : Use Lewis acids (e.g., FeCl₃) to polarize the sulfonyl group.
  • High-Temperature Conditions : Microwave-assisted synthesis improves kinetics for sluggish reactions .

Q. What role does N-ethylethanamine play in modifying sulfonic acid solubility for characterization?

  • Advanced Application : Forming salts with N-ethylethanamine increases solubility in polar solvents (e.g., ethanol/water mixtures), facilitating crystallization and single-crystal X-ray analysis. This is critical for resolving sulfonic acid tautomerism and hydrogen-bonding networks .

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